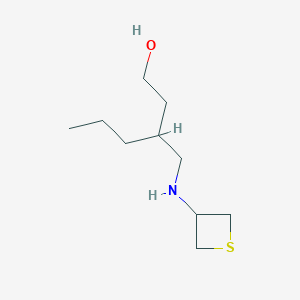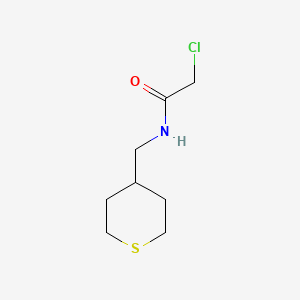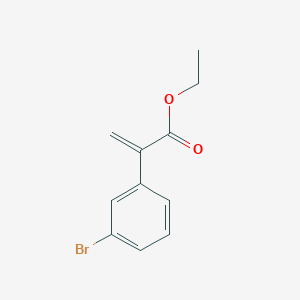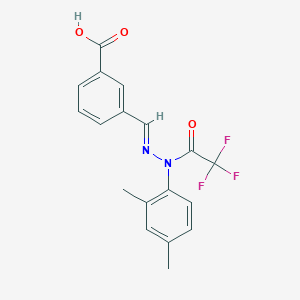![molecular formula C57H32O B13016146 2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13016146.png)
2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] is a complex organic compound known for its unique structural and electronic properties. This compound features a spiro linkage, which connects two distinct aromatic systems: pyrene and fluorene-xanthene. The spiro configuration imparts rigidity and three-dimensionality, making it a valuable component in various advanced materials and optoelectronic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which involves the coupling of pyrene boronic acid with a spiro[fluorene-9,9’-xanthene] derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] can undergo various chemical reactions, including:
Oxidation: The pyrene units can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Bromination using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products:
Oxidation: Pyrene-quinone derivatives.
Reduction: Reduced spiro compounds with altered electronic properties.
Substitution: Brominated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic tools.
Wirkmechanismus
The compound exerts its effects primarily through its electronic and structural properties. The spiro linkage provides a rigid framework that prevents π-π stacking, enhancing solubility and processability. The pyrene units contribute to strong fluorescence, making the compound useful in optoelectronic applications. The molecular targets and pathways involved include interactions with light and charge carriers in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Spiro[fluorene-9,9’-xanthene]: A simpler analog without the pyrene units, used in similar applications but with different electronic properties.
Spiro-OMeTAD: A widely used hole transport material in perovskite solar cells, differing in its functional groups and electronic characteristics.
Uniqueness: 2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] stands out due to its combination of pyrene and spiro[fluorene-9,9’-xanthene], offering unique photophysical properties and enhanced stability. This makes it particularly valuable in applications requiring high-performance materials with specific electronic and optical characteristics.
Eigenschaften
Molekularformel |
C57H32O |
|---|---|
Molekulargewicht |
732.9 g/mol |
IUPAC-Name |
2,7-di(pyren-1-yl)spiro[fluorene-9,9'-xanthene] |
InChI |
InChI=1S/C57H32O/c1-3-13-51-47(11-1)57(48-12-2-4-14-52(48)58-51)49-31-39(41-25-19-37-17-15-33-7-5-9-35-21-29-45(41)55(37)53(33)35)23-27-43(49)44-28-24-40(32-50(44)57)42-26-20-38-18-16-34-8-6-10-36-22-30-46(42)56(38)54(34)36/h1-32H |
InChI-Schlüssel |
PSDGMZDVXBWBTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)C1=C3C=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13016074.png)

![Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13016100.png)
![7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13016110.png)







![7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13016153.png)

